Icomethasone 21-Mesylate
CAS No.: 352315-75-4
Cat. No.: VC0041192
Molecular Formula: C23H31ClO7S
Molecular Weight: 487.004
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 352315-75-4 |
|---|---|
| Molecular Formula | C23H31ClO7S |
| Molecular Weight | 487.004 |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |
| Standard InChI | InChI=1S/C23H31ClO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
| Standard InChI Key | RAUCKOZDNRZODA-HOGMHMTRSA-N |
| SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)Cl)C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Icomethasone 21-Mesylate has the molecular formula C23H31ClO7S with a molecular weight of 487.004 g/mol. The compound contains a steroid backbone with specific functional groups that contribute to its chemical reactivity and significance in pharmaceutical synthesis. The full chemical name is 9-Chloro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate, which describes its complex steroidal structure .
Structural Features
The compound features several key structural elements that are crucial to its function as a synthetic intermediate:
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A pregnane steroid nucleus with a 1,4-diene-3,20-dione system
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A chlorine atom at position 9
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Hydroxyl groups at positions 11β and 17
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A methyl group at position 16α
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A methanesulfonate group at position 21
These structural features, particularly the mesylate group at position 21, make it an excellent substrate for nucleophilic substitution reactions, which is exploited in the synthesis of mometasone where the mesylate group is replaced by a chlorine atom .
Physical Properties
Table 1: Physical and Chemical Properties of Icomethasone 21-Mesylate
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Molecular Formula | C23H31ClO7S |
| Molecular Weight | 487.004 g/mol |
| CAS Number | 352315-75-4 |
| Melting Point | 196-200°C |
| Optical Rotation | [α]TM° 206 (in dioxane) |
| UV Absorption | λmax 240 nm in methanol |
The compound exhibits specific optical rotation and ultraviolet absorption characteristics that can be utilized for its identification and purity assessment in analytical contexts .
Synthesis and Preparation
General Synthetic Approach
The synthesis of Icomethasone 21-Mesylate involves a controlled reaction between icomethasone and methanesulfonyl chloride (mesyl chloride) under specific conditions. The reaction is typically conducted in the presence of a tertiary amine base, most commonly pyridine, which serves both as a base and a solvent . This reaction represents a classic example of a hydroxyl group activation through conversion to a better leaving group (mesylate).
Detailed Synthesis Protocol
According to the patent literature, a precise synthetic procedure involves the following steps:
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Dissolution of icomethasone in dried pyridine at room temperature (20-25°C)
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Cooling the solution to -2°C to +2°C under anhydrous conditions
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Controlled addition of methanesulfonyl chloride while maintaining the low temperature
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Continuation of the reaction for approximately 3.5-4 hours
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Addition of the reaction mixture to a cold acidic solution (water, ice, and concentrated hydrochloric acid)
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Isolation of the precipitated product by filtration
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Washing with cold water until neutral pH is achieved
This process results in high-purity Icomethasone 21-Mesylate with minimal substitution at other positions, particularly the 11-position, which is crucial for maintaining the appropriate biological activity in subsequent derivatives .
Critical Parameters in Synthesis
Table 2: Critical Parameters for Successful Synthesis of Icomethasone 21-Mesylate
| Parameter | Optimal Range/Condition | Significance |
|---|---|---|
| Temperature | -2°C to +2°C | Prevents side reactions |
| Water Content | <0.03% in solvents | Avoids hydrolysis |
| Reaction Time | 3.5-4 hours | Ensures complete conversion |
| Base | Pyridine | Serves dual role as base and solvent |
| Isolation Condition | Cold acidic precipitation | Maximizes purity and yield |
The control of these parameters is essential for achieving high purity and yield. Particularly important is the temperature control during the mesylation reaction, as higher temperatures can lead to undesired side reactions including substitution at other hydroxyl positions .
Applications and Significance
Role in Mometasone Synthesis
The primary application of Icomethasone 21-Mesylate is as a key intermediate in the synthesis of mometasone, a potent anti-inflammatory corticosteroid. The mesylate group at position 21 serves as an excellent leaving group that can be readily displaced by chloride ions in a subsequent reaction step. This transformation is typically carried out using sodium chloride in N,N-dimethylformamide (DMF) as the solvent .
The reaction proceeds under relatively mild conditions (typically around 40°C) and results in the substitution of the mesylate group with chlorine, producing mometasone. The process can be carried out in a single reaction vessel without the isolation of intermediates, which is advantageous for industrial-scale production .
Pharmaceutical Applications
In the pharmaceutical industry, Icomethasone 21-Mesylate serves multiple purposes:
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As a synthetic intermediate in the production of mometasone and related corticosteroids used in various anti-inflammatory medications
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As a reference standard for impurity profiling in quality control processes for mometasone-containing pharmaceutical products
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In Abbreviated New Drug Application (ANDA) filings to regulatory authorities such as the FDA
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For toxicity studies of mometasone and related drug formulations
Analytical Reference Standard
Research Findings and Developments
Optimization of Synthesis Methods
Research on Icomethasone 21-Mesylate has focused primarily on optimizing its synthesis and purification processes. Key findings include:
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The importance of anhydrous conditions during the mesylation reaction to prevent hydrolysis
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The critical role of temperature control in achieving selective mesylation at the 21-position
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The advantage of using pyridine as both solvent and base in the mesylation reaction
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The development of direct conversion processes from icomethasone to mometasone without isolation of the mesylate intermediate for industrial applications
These optimizations have led to improved yields and higher purity of both Icomethasone 21-Mesylate and the subsequent mometasone product.
Analytical Developments
Table 3: Analytical Methods for Characterization of Icomethasone 21-Mesylate
| Analytical Technique | Application | Parameters |
|---|---|---|
| Thin Layer Chromatography | Reaction monitoring | Stationary phase: silica gel; Eluent: CHCl3/MeOH/H2O (90:7.5:0.5) |
| UV Spectroscopy | Identification and purity | λmax 240 nm in methanol |
| Optical Rotation | Stereochemical confirmation | [α]TM° 206 (in dioxane) |
| Melting Point Determination | Purity assessment | 196-200°C |
These analytical methods have been employed to monitor reaction progress and assess the purity of the final product. Thin Layer Chromatography (TLC) is particularly useful for tracking the conversion of icomethasone to its 21-mesylate derivative during synthesis .
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